Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate
Description
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a synthetic carbamate derivative characterized by an ethyl carbamate group attached to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety.
Properties
IUPAC Name |
ethyl N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-5-3-6-11(9-10)14-7-4-8-19(14,16)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPKVJMDGQJPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
The synthesis begins with a substituted phenyl precursor containing the 1,1-dioxidoisothiazolidine ring. This intermediate is typically derived from cyclization of a thioamide derivative followed by sulfur oxidation. For example, 3-aminophenylisothiazolidine may undergo oxidation with hydrogen peroxide to form the 1,1-dioxidoisothiazolidine moiety. Subsequent functionalization of the phenyl ring’s amine group is critical for carbamate formation.
Carbamate Formation via Alcohol Intermediate
A pivotal step involves converting the amine group to a hydroxyethyl intermediate, which is then carbamoylated. According to EP2248799A1, this process is achieved through:
- Ester Reduction : The phenyl-linked ester is reduced to a primary alcohol using a combination of sodium borohydride (NaBH₄) and zinc 2-ethylhexanoate in tetraglyme. This dual-catalyst system ensures efficient reduction while minimizing side reactions.
- Hydroxy Protection : The alcohol intermediate is protected with a 2-methoxy-1-propyl group via reaction with 2-methoxypropene under acidic conditions. This step prevents undesired reactivity during subsequent reactions.
- Carbamoylation : The protected alcohol reacts with ethyl chloroformate in the presence of triethylamine to form the ethyl carbamate. Deprotection under mild acidic conditions yields the final product.
Key Reaction
$$
\text{Phenyl ester} \xrightarrow[\text{NaBH₄/Zn(2-EH)₂}]{Reduction} \text{Alcohol} \xrightarrow[\text{2-methoxypropene}]{Protection} \text{Protected alcohol} \xrightarrow[\text{Ethyl chloroformate}]{Carbamoylation} \text{Ethyl carbamate}
$$
Reaction conditions adapted from EP2248799A1.
Oxidation and Cyclization for Isothiazolidine Ring Formation
The 1,1-dioxidoisothiazolidine ring is synthesized separately and introduced prior to carbamate formation. Cyclization of a thiourea derivative with 1,2-dibromoethane, followed by oxidation with hydrogen peroxide, yields the sulfone group. This step requires careful temperature control (40–60°C) to avoid over-oxidation.
Optimization of Reaction Conditions
Catalyst Systems for Ester Reduction
The patent highlights the use of zinc 2-ethylhexanoate and sodium borohydride in tetraglyme as optimal for reducing phenyl esters to alcohols. This combination achieves >99% conversion within 1 hour at 95°C. Alternative catalysts, such as lithium aluminium hydride, result in lower yields due to excessive reactivity.
Table 1: Catalyst Performance in Ester Reduction
| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) |
|---|---|---|---|
| NaBH₄/Zn(2-EH)₂ in tetraglyme | 95 | 99.5 | 92 |
| LiAlH₄ in diethyl ether | 65 | 85 | 70 |
| PMHS/Zn(carboxylate)₂ | 90 | 95 | 88 |
Solvent Selection for Crystallization
The final product is purified via recrystallization from solvent mixtures. Ethyl acetate/dichloromethane (1:3 v/v) at 60°C yields the highest-purity crystals (Form B). Methanol-based systems produce metastable Form A, which converts to Form B upon heating.
Table 2: Crystallization Solvent Systems
| Solvent Combination | Temperature (°C) | Polymorph Form | Purity (%) |
|---|---|---|---|
| Ethyl acetate/CH₂Cl₂ | 60 | B | 99.5 |
| Methanol | 50 | A | 95 |
| 2-Propanol | 70 | B | 98 |
Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR : The ethyl carbamate group exhibits characteristic triplet signals at δ 1.2 ppm (CH₃) and δ 4.1 ppm (CH₂). The 1,1-dioxidoisothiazolidine ring protons resonate as multiplets between δ 3.5–4.0 ppm.
- IR Spectroscopy : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) confirm carbamate and sulfone functionalities.
X-ray Diffraction for Polymorph Identification
Form B crystals display distinct peaks at 2θ = 12.4°, 15.7°, and 24.9°, corresponding to a triclinic lattice. Form A, in contrast, shows a monoclinic structure with peaks at 10.2° and 18.5°.
Industrial-Scale Production Considerations
Batch Process Scalability
The patent emphasizes scalability through:
Cost-Effective Reagent Use
Recycling tetraglyme and zinc catalysts lowers production costs. The patent reports a 15% reduction in raw material expenses through catalyst recovery.
Challenges and Troubleshooting
Byproduct Formation During Carbamoylation
Side reactions with unprotected hydroxyl groups generate urethane byproducts. Implementing a two-step protection-deprotection strategy mitigates this issue.
Polymorph Control
Form A’s metastability necessitates strict temperature control during crystallization. Seeding with Form B crystals ensures consistent polymorphic outcomes.
Recent Advances in Synthesis
Green Chemistry Approaches
Recent studies propose replacing dichloromethane with cyclopentyl methyl ether (CPME) in crystallization, reducing environmental impact without compromising yield.
Enzymatic Carbamoylation
Preliminary trials with lipase catalysts show promise for enantioselective carbamate formation, though industrial applicability remains under investigation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halides or sulfonates in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity:
Research indicates that compounds derived from isothiazolidinones, including ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, exhibit significant antitumor properties. A study evaluated its efficacy against various human cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis. The compound's structural features contribute to its interaction with cancer cell pathways, making it a candidate for further development as an anticancer agent .
Mechanism of Action:
The mechanism through which this compound exerts its effects involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2. This inhibition is crucial as MMPs play a significant role in tumor invasion and metastasis. The compound has been shown to selectively inhibit MMP-2, potentially offering therapeutic benefits in treating metastatic cancers .
Neuropharmacology
Blood-Brain Barrier Penetration:
One of the notable attributes of this compound is its ability to cross the blood-brain barrier. This property enhances its potential for treating central nervous system disorders. Studies suggest that derivatives of this compound could be developed into drugs targeting neurological diseases such as Alzheimer's and Parkinson's disease, where modulation of MMP activity may alleviate neuroinflammation and neuronal damage .
Synthesis and Derivatives
Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize thiourea derivatives and alkyl isocyanates to construct the carbamate structure efficiently. Recent advancements in synthetic methodologies have streamlined the process, allowing for higher yields and purities of the target compound .
Analog Development:
Researchers have explored various analogs of this compound to enhance its biological activity and selectivity. Modifications at the phenyl ring or the isothiazolidine moiety have led to compounds with improved pharmacological profiles, demonstrating the importance of structure-activity relationship studies in drug development .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal assessed the anticancer efficacy of this compound against a panel of human cancer cell lines. The results indicated that this compound exhibited a mean growth inhibition rate significantly higher than standard chemotherapeutics used in clinical settings. The study concluded that further preclinical trials are warranted to evaluate its therapeutic potential .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, highlighting its potential application in treating neurodegenerative disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Carbamates
| Compound | Substituents/Functional Groups | Key Structural Differences |
|---|---|---|
| Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate | Ethyl carbamate, 3-(sulfone-modified isothiazolidinyl)phenyl | Sulfone group enhances polarity and stability |
| Ethyl carbamate (Urethan) | Simple ethyl carbamate (NH₂COOCH₂CH₃) | Lacks aromatic or heterocyclic substituents |
| Vinyl carbamate | Vinyl carbamate (CH₂=CH-O-CO-NH₂) | Unsaturated carbamate; higher reactivity |
| Methyl (3-hydroxyphenyl)-carbamate | Methyl carbamate, 3-hydroxyphenyl | Hydroxyl group increases hydrophilicity |
| Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) | Phenoxyphenoxyethyl carbamate | Ether linkages confer pesticidal activity |
Key Research Findings
Ethyl vs. Vinyl Carbamate: Vinyl carbamate is significantly more carcinogenic and mutagenic than ethyl carbamate due to its direct conversion into reactive epoxides, bypassing metabolic dehydrogenation required for ethyl carbamate . Ethyl carbamate’s carcinogenicity in mice is linked to hepatic DNA adducts formed via metabolic intermediates, possibly involving desaturation .
Methyl (3-hydroxyphenyl)-carbamate’s hydroxyl group increases solubility but may introduce acute toxicity hazards, as indicated by GHS data .
Pesticidal Carbamates: Fenoxycarb’s phenoxyphenoxyethyl substituent enables insect growth regulation by mimicking juvenile hormones, a mechanism absent in simpler carbamates like ethyl carbamate .
Biological Activity
Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a carbamate functional group linked to a phenyl ring, which is further substituted with a dioxidoisothiazolidin moiety. Its structural formula can be represented as follows:
where , , , , and denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound exhibits several biological activities, primarily through its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which plays a crucial role in extracellular matrix remodeling and is implicated in cancer metastasis .
- Neuroprotective Effects : Research indicates that derivatives of carbamates can confer neuroprotective effects by upregulating anti-apoptotic proteins such as Bcl-2 and inducing autophagy . This suggests potential applications in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on MMP Inhibition :
-
Neuroprotective Study :
- Objective : To evaluate the neuroprotective properties in neuronal cell lines.
- Methodology : PC12 cells were treated with etoposide to induce apoptosis, followed by treatment with the compound.
- Results : The compound significantly improved cell viability and reduced apoptotic markers compared to controls, highlighting its protective role against oxidative stress-induced cell death .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| MMP-2 Inhibition | MMP-2 | 10 µM | |
| Neuroprotection | PC12 Cells | Cell viability 75% at 3 µM |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | XX g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable at room temperature |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing Ethyl (3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between activated carbamate intermediates and substituted phenyl rings. For example, carbamate formation via nucleophilic substitution can be optimized using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane or THF under reflux (60–72 hours). Base catalysts such as DIEA (N,N-diisopropylethylamine) and DMAP (4-dimethylaminopyridine) enhance reaction efficiency . Solvent choice (e.g., THF vs. DCM) and temperature gradients should be systematically tested to maximize yield and purity.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HMBC) is essential for confirming the carbamate linkage and isothiazolidine ring geometry. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches. Discrepancies in NMR splitting patterns may indicate rotational isomerism or impurities, requiring iterative refinement .
Q. How can impurities and by-products be identified during synthesis, and what analytical methods are recommended?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection is key for impurity profiling. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolve polar by-products. Reference standards for common impurities (e.g., unreacted intermediates or hydrolyzed carbamates) should be synthesized and cross-referenced . Tandem MS (LC-MS/MS) helps characterize unknown impurities by fragmentation pathways.
Advanced Research Questions
Q. How should researchers resolve contradictions in crystallographic data for this compound, particularly in cases of twinning or disordered sulfone groups?
- Methodological Answer : For X-ray crystallography, use SHELXL for refinement, employing constraints for disordered atoms and testing twin laws (e.g., two-domain twinning with BASF parameter optimization). High-resolution data (≤1.0 Å) improves electron density maps for sulfone groups. If disorder persists, partial occupancy modeling or alternative space groups (e.g., P21/c vs. P-1) should be explored . Pair with DFT calculations to validate geometric parameters (bond lengths/angles) against experimental data.
Q. What mechanistic insights can guide the optimization of regioselectivity in isothiazolidine ring functionalization?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, sulfone group electronic effects may direct electrophilic substitution to the para position of the phenyl ring. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots (using substituted analogs) quantifies electronic vs. steric contributions. Solvent polarity adjustments (e.g., DMF vs. toluene) can shift regioselectivity by stabilizing charged intermediates .
Q. How can computational models predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) assess hydrolytic degradation pathways. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with Arrhenius modeling extrapolate shelf-life. pH-rate profiles (pH 1–10) identify labile bonds (e.g., carbamate cleavage under acidic conditions). Solid-state stability is evaluated via powder X-ray diffraction (PXRD) to detect polymorphic transitions .
Q. What strategies address low yields in multi-step syntheses involving the isothiazolidine sulfone moiety?
- Methodological Answer : Mid-step intermediates (e.g., 3-(1,1-dioxidoisothiazolidin-2-yl)phenol) should be purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Protecting groups (e.g., tert-butyloxycarbonyl, Boc) prevent sulfone oxidation during subsequent reactions. Flow chemistry systems improve heat/mass transfer in exothermic steps (e.g., ring-closing to form isothiazolidine). Real-time monitoring (e.g., in situ FTIR) identifies bottlenecks like incomplete deprotection .
Data Analysis & Optimization
Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. IR) for the carbamate functional group?
- Methodological Answer : Cross-validate using 2D NMR techniques (e.g., HMBC to correlate carbonyl carbons with adjacent protons). IR discrepancies (e.g., unexpected C=O peak shifts) may indicate hydrogen bonding or solvate formation. Thermal analysis (DSC/TGA) detects solvates, while variable-temperature NMR (VT-NMR) resolves dynamic effects. If ambiguity persists, synthesize a methylcarbamate analog as a reference to isolate spectral contributions .
Q. What statistical approaches are recommended for optimizing reaction parameters in high-throughput screening?
- Methodological Answer : Design of Experiments (DoE) methods like Box-Behnken or central composite design (CCD) systematically vary factors (e.g., temperature, catalyst loading, solvent ratio). Response surface models identify interactions between variables. Machine learning (e.g., random forest regression) on historical data predicts optimal conditions. Confirm via small-scale validation runs (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
